molecular formula C17H23N3O2S2 B13808677 2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B13808677
M. Wt: 365.5 g/mol
InChI Key: RYLQCJVZFHDVHL-UHFFFAOYSA-N
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Description

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4-one core, a sulfanyl group, and an ethylpiperidinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine core. Reagents such as carboxylic anhydrides or acid chlorides are often used in the presence of a base.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thienopyrimidine intermediate.

    Attachment of the Ethylpiperidinyl Moiety: The final step involves the attachment of the ethylpiperidinyl group through an alkylation reaction, using reagents like alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like amines or thiols replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, alkyl halides, basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thienopyrimidines.

Scientific Research Applications

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the ethylpiperidinyl moiety and the sulfanyl group, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H23N3O2S2

Molecular Weight

365.5 g/mol

IUPAC Name

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H23N3O2S2/c1-4-12-7-5-6-8-20(12)13(21)9-23-17-18-15(22)14-10(2)11(3)24-16(14)19-17/h12H,4-9H2,1-3H3,(H,18,19,22)

InChI Key

RYLQCJVZFHDVHL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2

Origin of Product

United States

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